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Compound of Interest |

Compound Name: 3-Phenyl-2-thiophenamine
CAS No.: 183676-86-0
Cat. No.: B8291073
. J

The journey into the predictive bioactivity of a novel compound begins with its structure. 3-
Phenyl-2-thiophenamine is characterized by a thiophene ring, a secondary amine linker, and
a phenyl group. This arrangement of aromatic and heteroaromatic systems connected by a
flexible linker is a common motif in pharmacologically active molecules.

Ouir first step is to identify potential protein targets by exploring databases for compounds with
similar structural features. This "scaffold-hopping" approach allows us to form initial, testable
hypotheses. Based on common targets for aminothiophene and phenylamine derivatives, we
can hypothesize potential interactions with kinases, G-protein coupled receptors (GPCRSs), or
nuclear receptors. For the purpose of this guide, we will focus on Cyclin-Dependent Kinase 2
(CDK2), a well-studied kinase involved in cell cycle regulation and a common target in
oncology drug discovery.

Part 2: The In Silico Bioactivity Prediction Workflow

We will employ a multi-faceted workflow to build a comprehensive predictive profile of 3-
Phenyl-2-thiophenamine. This workflow is designed to be iterative and self-validating, with
each step providing context for the next.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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